molecular formula C21H22N2O B258846 4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No. B258846
M. Wt: 318.4 g/mol
InChI Key: LOKRTCCBPKXYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to the benzodiazepine family and has a unique chemical structure that makes it a promising candidate for various research studies. In

Mechanism of Action

The exact mechanism of action of 4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is not fully understood. However, it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating neurotransmission. This compound enhances the binding of GABA to the receptor, resulting in an increase in inhibitory neurotransmission. This, in turn, leads to the anxiolytic, sedative, and anticonvulsant properties observed in animal models.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior, induce sedation, and prevent seizures. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. Additionally, this compound has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties in animal models, making it a useful tool for studying neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine. One direction is to further explore its potential use in cancer therapy due to its ability to inhibit tumor growth. Another direction is to study its potential use in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-ethylphenyl hydrazine with 2,3-dihydrofuran in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with 2-chloro-4-methoxybenzoic acid to form the final product. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The unique chemical structure of 4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine makes it a promising candidate for various research studies. This compound has potential applications in medicine, particularly in the treatment of neurological disorders such as anxiety, depression, and epilepsy. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties in animal models. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

properties

Product Name

4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C21H22N2O/c1-3-15-9-11-16(12-10-15)21-19-7-5-13-23(19)18-6-4-8-20(24-2)17(18)14-22-21/h4-13,21-22H,3,14H2,1-2H3

InChI Key

LOKRTCCBPKXYIZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)C(=CC=C4)OC

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)C(=CC=C4)OC

Origin of Product

United States

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